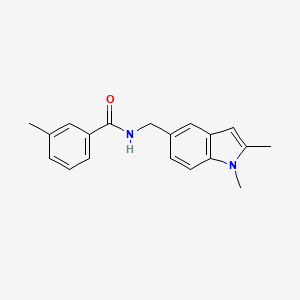

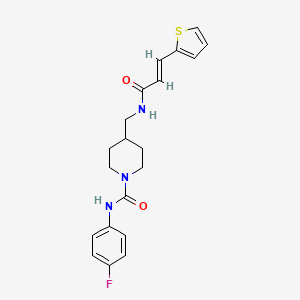

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of a similar compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group . The resulting intermediate is then coupled with phenylacetic acid to obtain the final product .Molecular Structure Analysis

The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy, and mass-spectrometry .Chemical Reactions Analysis

The Knoevenagel condensation reaction of indole-3-carboxyaldehyde and its N-methyl derivative was found to be an efficient and eco-friendly reaction catalyzed by l-tyrosine .Physical And Chemical Properties Analysis

DIM-5 is a white powder that is soluble in polar solvents such as DMSO and DMF. It has a melting point of 118°C and a boiling point of 451.8°C. DIM-5 is stable under normal conditions and does not decompose easily.Aplicaciones Científicas De Investigación

Synthesis and Antiproliferative Activities

A novel β-carboline-based N-heterocyclic carbene was synthesized through Mannich reaction, showing significant antiproliferative activity against human breast cancer cells. These compounds exhibited promising pharmacological effects, including cell cycle arrest and induction of apoptosis, suggesting potential applications in cancer research and therapy (Dighe et al., 2015).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of compounds similar to N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbenzamide involve detailed analytical techniques to confirm their structures and potential for further functionalization. For example, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was reported, highlighting the importance of such compounds in facilitating metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).

Mechanistic Aspects of Dealkylation

Research on the oxidative dealkylation of tertiary amides, such as this compound, provides insights into the mechanistic aspects of how these compounds undergo transformations in biological systems. Such studies are crucial for understanding the metabolic pathways and potential biotransformation products of pharmacologically active compounds (Iley & Tolando, 2000).

Application in Organic Synthesis Education

The compound has also been used in educational settings to demonstrate synthetic methodologies. For instance, the synthesis of N,N-Diethyl-3-methylbenzamide (DEET) from related compounds in an organic chemistry laboratory course offers a practical example of how such chemical transformations are achieved and analyzed (Habeck et al., 2010).

Mecanismo De Acción

Target of Action

The primary targets of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbenzamide are RCAR/PYR/PYL receptor proteins . These receptors are known to play a crucial role in various biological processes, including the regulation of plant hormones .

Mode of Action

This compound interacts with its targets, the RCAR/PYR/PYL receptor proteins, by binding to them . This interaction results in changes in the receptor proteins’ activity, which can lead to various downstream effects .

Biochemical Pathways

It is known that the compound’s interaction with rcar/pyr/pyl receptor proteins can influence the regulation of plant hormones . This can potentially affect a variety of downstream processes and pathways.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its primary targets, the RCAR/PYR/PYL receptor proteins . By binding to these receptors, the compound can influence their activity and potentially induce various downstream effects .

Safety and Hazards

The safety of DIM-5 has been tested in vitro and in vivo studies. In these studies, it was found to be relatively non-toxic at low doses, and no significant adverse effects were observed.

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-13-5-4-6-16(9-13)19(22)20-12-15-7-8-18-17(11-15)10-14(2)21(18)3/h4-11H,12H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJRGWLWSVBPBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2971358.png)

![N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)

![1-Methyl-5-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2971365.png)

![Tert-butyl N-[5-nitro-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2971369.png)

![N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide](/img/structure/B2971373.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2971375.png)